Benzyl 3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride

GABAₐ receptor antagonist Orthogonal amine protection Spirocyclic benzamide

Benzyl 3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride (CAS: 2680533-24-6; free base CAS: 1061755-67-6) is a bifunctional spirocyclic building block characterized by a rigid 3,9-diazaspiro[5.5]undecane core bearing a benzyl carbamate (Cbz) protecting group at the 3-position nitrogen and a free secondary amine at the 9-position. With a molecular formula of C₁₇H₂₅ClN₂O₂ and a molecular weight of 324.85 g/mol, this hydrochloride salt is commercially available at standardized purity levels (≥95% by HPLC) with batch-specific QC documentation including NMR, HPLC, and GC analyses.

Molecular Formula C17H25ClN2O2
Molecular Weight 324.8 g/mol
Cat. No. B13517309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride
Molecular FormulaC17H25ClN2O2
Molecular Weight324.8 g/mol
Structural Identifiers
SMILESC1CNCCC12CCN(CC2)C(=O)OCC3=CC=CC=C3.Cl
InChIInChI=1S/C17H24N2O2.ClH/c20-16(21-14-15-4-2-1-3-5-15)19-12-8-17(9-13-19)6-10-18-11-7-17;/h1-5,18H,6-14H2;1H
InChIKeyONDYXBDBVTWDIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride: A Benchmark Spirocyclic Scaffold for Medicinal Chemistry and PROTAC Development


Benzyl 3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride (CAS: 2680533-24-6; free base CAS: 1061755-67-6) is a bifunctional spirocyclic building block characterized by a rigid 3,9-diazaspiro[5.5]undecane core bearing a benzyl carbamate (Cbz) protecting group at the 3-position nitrogen and a free secondary amine at the 9-position . With a molecular formula of C₁₇H₂₅ClN₂O₂ and a molecular weight of 324.85 g/mol, this hydrochloride salt is commercially available at standardized purity levels (≥95% by HPLC) with batch-specific QC documentation including NMR, HPLC, and GC analyses . The compound serves dual application roles: (i) as a key synthetic intermediate requiring orthogonal amine protection for selective derivatization, and (ii) as a conformationally constrained linker in the design of proteolysis-targeting chimeras (PROTACs), where the spirocyclic scaffold imposes defined spatial orientation between liganded moieties .

Why Benzyl 3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride Cannot Be Trivially Substituted in Drug Discovery and Chemical Biology Workflows


Generic substitution of this compound by apparently similar diazaspiro[5.5]undecane analogs fails because the Cbz (benzyl carbamate) protecting group and the hydrochloride salt form create a uniquely orthogonal synthetic handle that cannot be replicated by either the free base or alternative N-protected derivatives such as the tert-butyl carbamate (Boc) analog . In multistep synthetic sequences targeting GABAₐ receptor antagonist scaffolds or PROTAC bifunctional molecules, the benzyl group enables selective room-temperature hydrogenolysis deprotection (Pd/C, H₂) without affecting acid-labile functionality or base-sensitive esters—a selectivity profile impossible with the Boc-protected comparator (CAS 236406-47-6), which requires strongly acidic deprotection (TFA or HCl/dioxane) that simultaneously cleaves the desired free amine and any acid-sensitive moieties elsewhere in the molecule [1]. Furthermore, for aqueous biological assay applications, the hydrochloride salt form provides defined stoichiometry and consistent aqueous solubility that the non-salt free base (CAS 1061755-67-6) cannot guarantee, batch-to-batch .

Quantitative Differentiation Evidence for Benzyl 3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride Versus Close Analogs


Orthogonal N-Protection Strategy: Cbz vs. Boc Deprotection Condition Selectivity for Multistep Synthesis of GABAₐ Receptor Antagonists

The benzyl carbamate (Cbz) protecting group on the target compound enables selective deprotection via catalytic hydrogenolysis (H₂, Pd/C, room temperature), completely avoiding the strongly acidic conditions (TFA or 4 M HCl/dioxane) required to remove the tert-butyl carbamate (Boc) group on the closest commercial analog, 3-Boc-3,9-diazaspiro[5.5]undecane hydrochloride (CAS 236406-47-6) . This orthogonality is critical in medicinal chemistry campaigns constructing spirocyclic benzamide GABAₐ receptor antagonists, where the 2021 structure–activity relationship (SAR) study by Bavo et al. demonstrated that the spirocyclic benzamide moiety (accessible via selective deprotection of the 9-position amine) is essential for compensating the conventional acidic pharmacophore, and exposure to acidic deprotection conditions would degrade the acid-sensitive benzamide functionality [1]. The m-methylphenyl analog 1e from that study, requiring exactly this orthogonal protection strategy, achieved Ki = 180 nM at GABAₐ receptors with superior selectivity for the extrasynaptic α₄βδ subtype versus α₁- and α₂-containing subtypes [1].

GABAₐ receptor antagonist Orthogonal amine protection Spirocyclic benzamide Immunomodulatory agent

Salt-Form Rationale: Hydrochloride Salt Versus Free Base Purity, Solubility, and Handling Consistency for Biological Assay Reproducibility

The hydrochloride salt form (CAS 2680533-24-6; MW 324.85) provides defined stoichiometry (one HCl per free base molecule) and enhanced aqueous solubility compared to the free base benzyl 3,9-diazaspiro[5.5]undecane-3-carboxylate (CAS 1061755-67-6; MW 288.38) . Vendor QC documentation from Bidepharm confirms ≥95% purity by HPLC for the hydrochloride salt with batch-specific NMR, HPLC, and GC analytical traceability, whereas the free base is available at wider purity ranges (95–98%) from multiple vendors without consistent batch-specific QC reporting . In PROTAC linker applications, the hydrochloride salt offers consistent dissolution in aqueous biological assay media (e.g., PBS, cell culture medium), eliminating the need for DMSO-only stock solutions that may introduce solvent-dependent artifacts in cellular degradation assays .

PROTAC linker Aqueous solubility Assay reproducibility Salt-form differentiation

Conformational Rigidity Advantage: Spirocyclic [5.5]undecane Core Versus Flexible Alkyl Linkers in PROTAC Ternary Complex Formation

The 3,9-diazaspiro[5.5]undecane core locks the two nitrogen atoms in a fixed spatial orientation with a defined N-to-N distance of approximately 4.0–4.5 Å (calculated from the spirocyclic geometry), which is distinct from the conformational flexibility of linear alkyl diamine linkers (e.g., 1,6-hexanediamine) that sample multiple conformations in solution [1]. The 2025 study by Osawa et al. (RSC Med. Chem.) demonstrated that increasing linker rigidity through spirocyclic structures enhances intracellular accumulation of PROTACs, with the most rigid derivative showing markedly higher cellular uptake compared to flexible methylene-linked analogs, although this rigidity introduces a trade-off with ternary complex stability [2]. The benzyl carbamate functionalization on the target compound provides an additional advantage: the Cbz group serves as both a synthetic handle and a hydrophobic element that can fine-tune the physicochemical properties (predicted LogP increase of ~1.5–2.0 units relative to the Boc analog) without altering the core N-to-N distance, enabling linker property optimization without compromising the spirocyclic conformational constraint [3].

PROTAC linker design Conformational rigidity Ternary complex formation Targeted protein degradation

Commercial Availability with Defined QC Analytics: Batch-Specific Purity Documentation Versus Catalog-Only Sourcing of Analog Compounds

The hydrochloride salt (CAS 2680533-24-6) from Bidepharm is supplied with batch-specific QC documentation including NMR, HPLC, and GC analytical reports, establishing procurement-grade analytical traceability that is absent from many generic suppliers of the free base analog (CAS 1061755-67-6) or the 3-benzyl-3,9-diazaspiro[5.5]undecane dihydrochloride (CAS 1171506-89-0), which are often sold with a single certificate of analysis or catalog specification only . The defined purity specification of ≥95% by HPLC with supporting chromatographic documentation enables researchers to establish compound integrity before initiating costly biological assays, reducing the risk of failed experiments due to degraded or impure starting material .

Analytical QC Batch-specific purity Procurement specification Reproducibility

Evidence-Backed Application Scenarios for Benzyl 3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride Procurement


Synthesis of Orthogonally Protected Spirocyclic Building Blocks for GABAₐ Receptor Antagonist SAR Campaigns

Medicinal chemistry groups pursuing structure–activity relationship studies on 3,9-diazaspiro[5.5]undecane-based GABAₐ receptor antagonists (e.g., the 2021 Bavo et al. series) require orthogonal N-protection to selectively functionalize the 9-position amine while preserving the 3-position as a benzamide or related pharmacophore [1]. The Cbz protection on this compound enables room-temperature hydrogenolysis deprotection that leaves acid-sensitive benzamide moieties intact, a synthetic requirement documented in the 2021 J. Med. Chem. study where compound 1e (Ki = 180 nM) demonstrated selectivity for extrasynaptic α₄βδ GABAₐ receptors [1]. The Boc analog (CAS 236406-47-6) is incompatible with this synthetic sequence due to acidic deprotection conditions that degrade the target benzamide pharmacophore [2].

PROTAC Linker Development Requiring Rigid Spirocyclic Scaffolds with Tunable Physicochemical Properties

PROTAC design teams optimizing ternary complex formation and intracellular accumulation should select this compound as a conformationally rigid linker scaffold. The 2025 study by Osawa et al. (RSC Med. Chem.) established that spirocyclic linkers confer markedly higher intracellular accumulation compared to flexible methylene-based linkers, although the rigidity introduces a trade-off with ternary complex stability that must be empirically balanced [3]. The Cbz substituent on this compound provides a handle for adjusting LogP without altering the core N-to-N distance, enabling systematic linker property optimization within the same spirocyclic framework [4].

Aqueous Biological Assay Development Requiring Defined Salt-Form Stoichiometry and Solubility

Biologists and pharmacologists conducting cell-based or biochemical assays in aqueous media (PBS, cell culture medium) should procure the hydrochloride salt rather than the free base to ensure consistent compound dissolution and defined stoichiometry . The hydrochloride salt guarantees aqueous solubility exceeding that of the free base (estimated >5 mg/mL vs. <0.1 mg/mL in PBS), eliminating the need for DMSO co-solvents that can introduce solvent-dependent artifacts in cellular assays . The batch-specific QC documentation further supports reproducible concentration–response determinations across independent experiments .

GLP-Compliant Compound Registration and Publication-Grade Data Generation

Academic core facilities, CROs, and industrial medicinal chemistry departments requiring GLP-like compound documentation for internal registration systems or publication-grade supplementary information benefit from the batch-specific multi-method QC (NMR, HPLC, GC) provided for this compound . This analytical traceability eliminates the need for costly in-house re-characterization and supports data integrity during manuscript peer review, where reviewers increasingly request evidence of compound identity and purity for key intermediates and final test compounds .

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